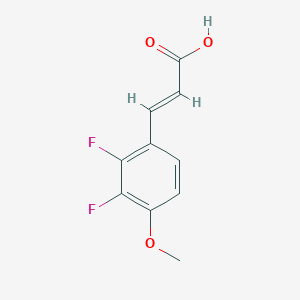

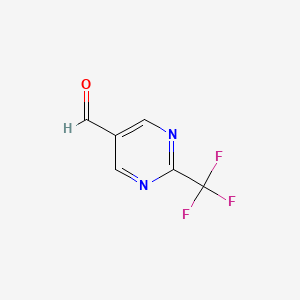

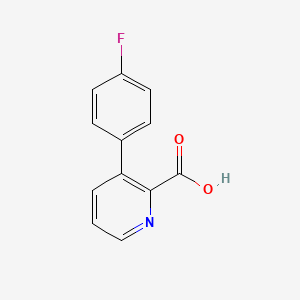

2-(4-amino-1H-indol-1-yl)acetic acid

Descripción general

Descripción

2-(4-amino-1H-indol-1-yl)acetic acid is a compound that belongs to the class of indole derivatives. Indoles are heterocyclic compounds with a wide range of biological activities and are of significant interest in medicinal chemistry. Although the provided papers do not directly discuss this compound, they do provide insights into the synthesis and properties of related indole compounds, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of indole derivatives can be achieved through various methods. The paper titled "Synthesis of N-Substituted Derivatives of (5-Amino-2-methyl-1H-indol-3-yl)acetic Acid" describes a method for obtaining indole compounds with an amino group on the benzene ring. This method involves the indolization of ethyl levulinate p-acetaminophenylhydrazone, which could potentially be adapted for the synthesis of this compound by modifying the starting materials and reaction conditions to target the desired substitution pattern on the indole ring .

Molecular Structure Analysis

The molecular structure of indole derivatives is crucial for their biological activity. While the specific structure of this compound is not provided in the papers, the structure of a related compound, (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid, was determined by X-ray crystallography . This technique could similarly be employed to determine the precise molecular structure of this compound, which would be essential for understanding its chemical behavior and interactions.

Chemical Reactions Analysis

The chemical reactions involving indole derivatives can be complex due to the reactivity of the indole ring and the presence of functional groups. The papers do not provide specific reactions for this compound, but the synthesis of related compounds suggests that reactions such as indolization, substitution, and imine formation could be relevant . These reactions are important for the modification of indole compounds to enhance their properties or to create derivatives with specific functions.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives like this compound are influenced by their molecular structure. The presence of amino and acetic acid groups suggests that the compound would exhibit both basic and acidic properties, respectively. It would likely be soluble in polar solvents and could form salts with acids or bases. The exact properties would need to be determined experimentally, as they are not discussed in the provided papers.

Aplicaciones Científicas De Investigación

Bacterial Catabolism of Indole Derivatives

Indole-3-acetic acid (IAA), chemically related to 2-(4-amino-1H-indol-1-yl)acetic acid, plays a crucial role in plant growth as a hormone. Research has illuminated the existence of bacteria that can catabolize IAA, pointing to a significant interaction between microbial life and plant hormones. Two gene clusters, iac and iaa, have been identified in bacteria for the aerobic and anaerobic degradation of IAA, respectively. This degradation not only allows bacteria to utilize IAA as a carbon, nitrogen, and energy source but also suggests a mechanism by which bacteria could interfere with plant growth processes, potentially influencing plant health and development in both natural and agricultural settings (Laird, Flores, & Leveau, 2020).

Indole Synthesis in Organic Chemistry

The synthesis of indole compounds, including derivatives of this compound, has long been a subject of interest in organic chemistry due to their prevalence in natural products and pharmaceuticals. A comprehensive review of methods for indole synthesis classifies these approaches into nine types, emphasizing the vast array of strategies available for constructing the indole nucleus. This diversity in synthetic routes underpins the importance of indole compounds across a range of biological and pharmacological applications (Taber & Tirunahari, 2011).

Auxin and Plant Growth

Auxin, particularly indole-3-acetic acid (IAA), is a key regulator of plant growth and development. Studies have investigated the effects of auxins like IAA on various plants, revealing insights into how these hormones influence growth processes. For example, research on the green algae Ulothrix showed that external application of indole-acetic acid can significantly impact algae growth, suggesting an ancient and fundamental role of auxin in the growth regulation of both aquatic and terrestrial plants (Conrad, Saltman, & Eppley, 1959).

Biomedical Implications of Indole Derivatives

The exploration of indole derivatives in biomedical research has unveiled their potential in addressing various health issues. For instance, the study of the amino acid TOAC (2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid), a spin label incorporated into peptides, has contributed to our understanding of peptide structure, dynamics, and interactions with membranes. This research has broad implications for developing new therapeutic agents and understanding biological processes at the molecular level (Schreier et al., 2012).

Safety and Hazards

Direcciones Futuras

Indole derivatives have been extensively explored for their potential as anti-tubercular agents or drugs . They have a vast array of biologically active compounds with broad therapeutic potential . Therefore, there is immense potential to explore these compounds for newer therapeutic possibilities .

Mecanismo De Acción

Target of Action

It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . The interaction often involves binding to the target receptor, which can trigger a cascade of biochemical reactions within the cell .

Biochemical Pathways

These pathways are often associated with the biological activities mentioned earlier, such as antiviral, anti-inflammatory, and anticancer activities .

Result of Action

Given the broad-spectrum biological activities of indole derivatives, the compound’s action could result in a variety of cellular responses . These responses could include changes in cell signaling, gene expression, or metabolic activity, depending on the specific target and pathway involved .

Análisis Bioquímico

Biochemical Properties

2-(4-amino-1H-indol-1-yl)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to bind with high affinity to multiple receptors, which can lead to diverse biological activities . The compound’s interactions with enzymes such as α-glucosidase suggest potential inhibitory effects, which could be relevant for therapeutic applications .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives have been reported to exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting cell proliferation . Additionally, the compound’s impact on cell signaling pathways, such as those involving protein kinases, can modulate cellular responses to external stimuli .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to bind to specific receptors and enzymes, such as α-glucosidase, suggests a non-competitive inhibition mechanism . This interaction can lead to downstream effects on cellular processes, including alterations in gene expression and protein synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can exhibit sustained biological activity over extended periods, although their stability may vary depending on environmental conditions . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated consistent effects on cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, toxic or adverse effects may be observed, including potential mutagenic and carcinogenic effects . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s metabolism may lead to the formation of active metabolites that contribute to its biological effects . Additionally, indole derivatives are known to influence metabolic flux and metabolite levels, which can impact overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound’s localization and accumulation in particular cellular compartments can affect its activity and function . Understanding the transport mechanisms is crucial for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a vital role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biological effects.

Propiedades

IUPAC Name |

2-(4-aminoindol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c11-8-2-1-3-9-7(8)4-5-12(9)6-10(13)14/h1-5H,6,11H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBUKGBFOOAVIJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CN(C2=C1)CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501303991 | |

| Record name | 4-Amino-1H-indole-1-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501303991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1245568-73-3 | |

| Record name | 4-Amino-1H-indole-1-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1245568-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-1H-indole-1-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501303991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.